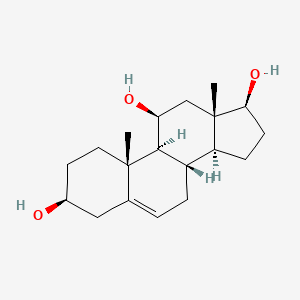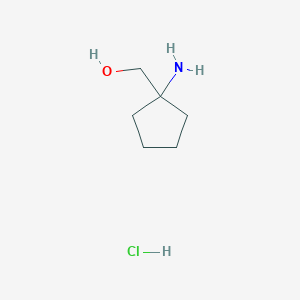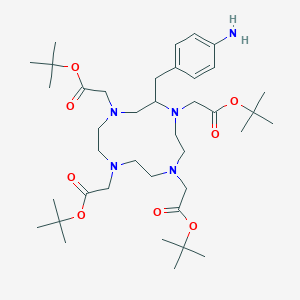
2-Methyl-2-(trifluoromethyl)oxirane
Overview
Description
2-Methyl-2-(trifluoromethyl)oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy . Its versatile nature finds utility as a lubricant and demonstrates efficacy in synthesizing epoxides and other organic compounds .
Synthesis Analysis
The synthesis of 2-Methyl-2-(trifluoromethyl)oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid . Another method involves the lithiation-borylation reactions of 2-trifluoromethyl oxirane .Molecular Structure Analysis
The molecular formula of 2-Methyl-2-(trifluoromethyl)oxirane is C4H5F3O . The InChI code is 1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 . The molecular weight is 126.08 g/mol .Chemical Reactions Analysis
The lithiation-borylation reactions of 2-trifluoromethyl oxirane give densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . The intermediate boronate complexes undergo the desired 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity .Physical And Chemical Properties Analysis
2-Methyl-2-(trifluoromethyl)oxirane has a molecular weight of 126.08 g/mol . It has a topological polar surface area of 12.5 Ų . The compound has a complexity of 108 . It has a covalently-bonded unit count of 1 .Scientific Research Applications
Production of Trifluoromethyl-substituted α-Tertiary Boronic Esters
Research has shown that lithiation–borylation reactions of 2-trifluoromethyl oxirane can produce densely functionalised and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . These esters are useful in a variety of applications, including pharmaceutical and agrochemical discovery .
Creation of Trifluoromethyl-bearing Quaternary Stereocenters
The trifluoromethyl group can adversely affect subsequent transformations of the α-boryl group, but Zweifel olefinations provide trifluoromethyl-bearing quaternary stereocenters substituted with alkenes, alkynes, and ketones . This opens up new possibilities for the creation of complex organic molecules.
Laboratory Chemicals
“2-Methyl-2-(trifluoromethyl)oxirane” is used in the production of laboratory chemicals . Its unique properties make it a valuable resource in the development of new lab reagents and tools.
Scientific Research and Development
This compound is used in scientific research and development . Its unique properties and versatility make it a valuable tool in various research fields, including chemistry, biology, and materials science.
Mechanism of Action
Action Environment
The action of 2-Methyl-2-(trifluoromethyl)oxirane can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactive species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTAXYFAHGPYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(trifluoromethyl)oxirane | |
CAS RN |
374-11-8 | |
| Record name | 2-methyl-2-(trifluoromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B3327916.png)

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)




